4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine
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Overview
Description
4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine is a chemical compound that belongs to the class of pyrazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with morpholine under acidic conditions to yield the desired pyrazoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of phenyl-substituted pyrazoline derivatives.
Substitution: Formation of various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with similar biological activities.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
Uniqueness
4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine is unique due to its specific substitution pattern and the presence of both a pyrazoline ring and a morpholine ring
Properties
Molecular Formula |
C13H16BrN3O |
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Molecular Weight |
310.19 g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-3,4-dihydropyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H16BrN3O/c14-11-3-1-2-4-12(11)17-6-5-13(15-17)16-7-9-18-10-8-16/h1-4H,5-10H2 |
InChI Key |
QUWGHGCIKQSDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N2CCOCC2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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